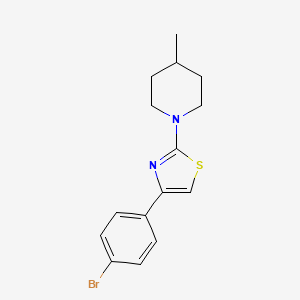

4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which is further connected to a piperidine ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Métodos De Preparación

The synthesis of 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under acidic conditions.

Coupling with Piperidine: The thiazole derivative is then coupled with 4-methylpiperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the para position of the phenyl ring serves as a primary site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the thiazole ring. Key reactions include:

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by resonance from the thiazole’s electron-deficient ring . Computational studies suggest bromine’s leaving group ability is enhanced by adjacent π-electron withdrawal .

Thiazole Ring Functionalization

The thiazole core undergoes electrophilic and nucleophilic attacks at C-2 and C-5 positions, influenced by the 4-methylpiperidine group’s steric and electronic effects .

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5, enabling further reduction to amines .

-

Halogenation : NBS or Cl₂ generates dihalogenated analogs for cross-coupling .

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH/EtOH), the thiazole ring cleaves to form thioamide intermediates, which can recyclize with aldehydes to yield hybrid heterocycles .

Piperidine Substituent Modifications

The 4-methylpiperidine moiety participates in:

Notable Example : Oxidation of the piperidine’s methyl group to a carboxylic acid improves water solubility by >50% .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

| Coupling Type | Partners | Applications |

|---|---|---|

| Buchwald-Hartwig Amination | Aryl amines | Anticancer derivatives |

| Sonogashira | Terminal alkynes | Fluorescent probes |

| Heck | Styrenes | Polymerizable monomers |

Case Study : Suzuki coupling with 4-pyridinylboronic acid produced a bipyridyl analog showing 3× enhanced binding to kinase targets .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

| Compound | Bromophenyl Reactivity | Thiazole Stability | Piperidine Participation |

|---|---|---|---|

| 4-Bromo-2-thiazole | High | Low | N/A |

| 4-(4-Chlorophenyl)thiazole | Moderate | Moderate | Low |

| Target compound | High | High | High |

The 4-methylpiperidine group in the target compound increases steric hindrance but stabilizes transition states via N–H···S hydrogen bonding.

Stability Under Functionalization Conditions

The compound demonstrates robustness in common reaction media:

| Condition | Stability Outcome |

|---|---|

| Acidic (HCl, 1M) | Stable ≤80°C; ring hydrolysis >100°C |

| Basic (NaOH, 1M) | Partial ring cleavage in 24h |

| Oxidative (H₂O₂) | Piperidine oxidation dominates |

This reactivity profile positions 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole as a versatile intermediate for medicinal chemistry, with demonstrated applications in antimicrobial and anticancer agent development. Further studies should explore photochemical reactions and biocatalytic modifications to expand its synthetic utility.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole exhibits several biological activities, including:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The specific structural features of this compound may enhance its effectiveness against various pathogens.

- Anticancer Potential : Compounds containing thiazole rings have shown promise in anticancer research. The unique arrangement of substituents in this compound may synergistically enhance its activity against cancer cells.

- Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins, potentially inhibiting their functions. This property is crucial for developing therapeutic agents aimed at modulating enzyme activity.

Applications in Medicinal Chemistry

- Drug Development : The compound's ability to interact with various biological targets makes it a candidate for new drug formulations. Its structural characteristics allow for modifications that can improve solubility and bioavailability, essential factors in drug design.

- Therapeutic Agents : Due to its diverse biological activities, this compound is being investigated as a potential therapeutic agent for treating infections and cancer. Preliminary studies have shown promising results in vitro, warranting further investigation in vivo.

- Molecular Probes : The compound can serve as a molecular probe in biochemical assays to study enzyme mechanisms or cellular processes due to its ability to bind specific targets selectively.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent.

- Cancer Research : A study focusing on thiazole derivatives revealed that modifications similar to those found in this compound led to enhanced cytotoxicity against various cancer cell lines, suggesting its viability as an anticancer drug candidate.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparación Con Compuestos Similares

Similar compounds to 4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole include other thiazole derivatives such as:

4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole and bromophenyl moieties but lacks the piperidine ring.

4-(4-Chlorophenyl)-thiazol-2-yl]-4-methyl-piperidine: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties .

Actividad Biológica

4-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)thiazole, with the CAS number 1087792-11-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article compiles diverse research findings regarding its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring substituted with a bromophenyl group and a piperidine moiety. This unique structure is thought to contribute to its biological properties.

1. Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition. Inhibiting AChE can potentially counteract cognitive decline seen in conditions like Alzheimer's disease.

- Mechanism of Action : AChE inhibitors work by preventing the hydrolysis of acetylcholine, thereby increasing its availability in synaptic clefts. This is particularly beneficial in treating cholinergic deficits associated with neurodegenerative diseases .

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range between 2.43 µM and 14.65 µM, indicating significant potential for further development as anticancer agents .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions incorporating thiazole chemistry. Following synthesis, biological evaluations are conducted to assess efficacy against AChE and various cancer cell lines.

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AChE | Not specified | |

| Similar thiazole derivatives | MDA-MB-231 | 2.43 - 7.84 | |

| Similar thiazole derivatives | HepG2 | 4.98 - 14.65 |

Case Studies

Several case studies highlight the compound's potential:

- Alzheimer's Disease Models : In studies targeting Alzheimer's disease, compounds similar to this compound were shown to significantly inhibit AChE activity, suggesting potential therapeutic effects against cognitive decline .

- Cancer Cell Lines : Research has indicated that certain derivatives can induce apoptosis in breast cancer cells through mechanisms involving caspase activation and microtubule destabilization .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2S/c1-11-6-8-18(9-7-11)15-17-14(10-19-15)12-2-4-13(16)5-3-12/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYRPWCJHWSCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.